6Alpha-Hydroxy-17Alpha-acetoxyprogesterone
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Overview
Description
6Alpha-Hydroxy-17Alpha-acetoxyprogesterone is a synthetic steroid hormone derived from progesterone. It is an important intermediate in the biosynthesis of various endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . This compound is known for its role in various biological processes and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 6Alpha-Hydroxy-17Alpha-acetoxyprogesterone typically involves the hydroxylation of progesterone at the 6Alpha position, followed by acetylation at the 17Alpha position. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired modifications. Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6Alpha-Hydroxy-17Alpha-acetoxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: This reaction can reduce the ketone or aldehyde back to a hydroxyl group.
Substitution: This reaction can replace the hydroxyl or acetoxy group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.
Scientific Research Applications
6Alpha-Hydroxy-17Alpha-acetoxyprogesterone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroid hormones.
Biology: It is studied for its role in steroidogenesis and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 6Alpha-Hydroxy-17Alpha-acetoxyprogesterone involves its interaction with specific molecular targets and pathways. It acts as an agonist of the progesterone receptor, albeit weakly compared to progesterone. It also exhibits antagonistic activity on the mineralocorticoid receptor and partial agonistic activity on the glucocorticoid receptor . These interactions influence various biological processes, including gene expression, cellular signaling, and metabolic pathways.
Comparison with Similar Compounds
6Alpha-Hydroxy-17Alpha-acetoxyprogesterone can be compared with other similar compounds, such as:
17Alpha-Hydroxyprogesterone: An intermediate in steroid synthesis with similar biological activity.
Hydroxyprogesterone caproate: A synthetic progestin used in the prevention of preterm births.
Medroxyprogesterone acetate: A synthetic progestin used in hormone replacement therapy and contraception. The uniqueness of this compound lies in its specific hydroxylation and acetylation pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C23H32O5 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)23(28-14(2)25)10-7-18-16-12-20(27)19-11-15(26)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20,27H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 |
InChI Key |
OGLKITGHAYOASS-WXLIAARGSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)OC(=O)C |
Origin of Product |
United States |
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